"synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"
"synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, a key structural motif in medicinal chemistry. The synthesis is strategically designed around the construction of the core furan scaffold via the Feist-Benary furan synthesis, followed by functional group manipulations to yield the target carboxamide. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Furan Scaffolds
The incorporation of fluorine and trifluoromethyl groups into heterocyclic frameworks is a cornerstone of modern drug discovery.[1][2] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The furan ring system is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its unique electronic properties and its role as a bioisostere for other aromatic systems. The combination of these two moieties in 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide results in a versatile building block for the synthesis of novel therapeutic agents.
This guide presents a detailed synthetic route, commencing with commercially available starting materials and proceeding through a logical sequence of transformations to afford the target compound with high purity and yield.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (I), suggests a disconnection at the amide bond, leading back to the key intermediate, 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (II). This carboxylic acid can be envisioned as arising from the hydrolysis of the corresponding ester, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (III). The core furan ring of ester (III) can be efficiently constructed using the Feist-Benary furan synthesis, a classic and reliable method for the formation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[3][4][5][][7][8][9][10] This leads to readily accessible starting materials: an α-halotrifluoromethyl ketone (IV) and a β-ketoester (V).
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
This strategic approach is advantageous due to the commercial availability and straightforward synthesis of the required precursors, as well as the high-yielding and well-documented nature of the proposed chemical transformations.
Synthesis of Key Intermediate: Ethyl 2-Methyl-4-(trifluoromethyl)furan-3-carboxylate
The construction of the furan ring is achieved via the Feist-Benary synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5][][7][8][9][10]
Required Precursors
-
1,1,1-Trifluoro-2,4-pentanedione: This commercially available β-diketone serves as the source of the trifluoromethyl group and a portion of the furan backbone.[11][12][13][14][15][16][17][18][19]
-
Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester can be synthesized from the readily available ethyl acetoacetate.[2][3][20][21][22]
Experimental Protocol: Feist-Benary Furan Synthesis
This protocol outlines the synthesis of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 154.09 | 367-57-7 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 609-15-4 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add pyridine (1.2 eq) at room temperature with stirring.
-
To this mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate.
Reaction Scheme: Feist-Benary Synthesis
Caption: Synthesis of the furan ester via Feist-Benary reaction.
Hydrolysis of the Ester to the Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol: Ester Hydrolysis
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate | C₉H₉F₃O₃ | 238.16 | N/A |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water | H₂O | 18.02 | 7732-18-5 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Dissolve ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid as a solid.
Amidation to 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
The final step is the conversion of the carboxylic acid to the primary amide. Two reliable methods are presented here.
Method A: Acyl Chloride Formation Followed by Amination
This classic two-step, one-pot procedure is highly effective for the synthesis of primary amides.[23][24][25][26]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid | C₇H₅F₃O₃ | 210.11 | N/A |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Ammonia (aqueous solution, 28-30%) | NH₃ | 17.03 | 7664-41-7 |
Procedure:
-
To a solution of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the mixture and carefully add it to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Stir the resulting biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method B: Peptide Coupling using EDC and HOBt
This method utilizes common peptide coupling reagents for a mild and efficient one-pot amidation.[1][4][5][27][28]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid | C₇H₅F₃O₃ | 210.11 | N/A |
| EDC hydrochloride | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 |
| HOBt | C₆H₅N₃O | 135.12 | 2592-95-2 |
| Ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
Procedure:
-
To a solution of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide, add EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Cool the mixture to 0 °C and add diisopropylethylamine (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Overall Synthetic Workflow
Caption: A summary of the synthetic pathway.
Conclusion
The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has been systematically outlined, employing a strategic and efficient approach. The Feist-Benary furan synthesis provides a reliable method for constructing the core heterocyclic scaffold, and subsequent standard transformations afford the target amide in good overall yield. The detailed protocols and discussion of the underlying chemistry within this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable building block for their research endeavors.
References
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